methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an imidazopyridine core, and a benzoate ester, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the imidazopyridine core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acids or esters as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a means to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives and methoxyphenyl-containing molecules. Examples include:
Uniqueness
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
Methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H20N4O4
- Molecular Weight : 392.41 g/mol
- CAS Number : 1466571-07-2
The structure features a methoxyphenyl group and a tetrahydroimidazopyridine moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of the imidazo[4,5-c]pyridine scaffold exhibit notable anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study reported that imidazo[4,5-c]pyridine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or transcription factors involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Research suggests that certain analogs possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
Anti-inflammatory effects have been observed in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with specific receptors related to pain and inflammation.
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been noted in related compounds.
Case Studies
Several studies have explored the effects of similar compounds with promising results:
- Study on Cancer Cell Lines : A derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating potent anticancer activity .
- Antimicrobial Testing : In vitro tests showed that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Data Summary Table
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 4-[[4-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-29-17-5-3-4-15(12-17)20-19-18(23-13-24-19)10-11-26(20)22(28)25-16-8-6-14(7-9-16)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
KITIIBRPCRSEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=C(C=C4)C(=O)OC)NC=N3 |
Origin of Product |
United States |
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